6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
The synthesis of 6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde and isothiocyanate under controlled conditions. Industrial production methods often utilize solvent- and catalyst-free synthesis to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions are prevalent, often using halogenating agents.
Major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which are valuable in medicinal chemistry .
Scientific Research Applications
6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of complex organic molecules.
Biology: Acts as a probe in biochemical assays to study protein-ligand interactions.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by binding to these targets and modulating their activity. The pathways involved often include inhibition of specific enzymes critical for the survival of pathogens like Mycobacterium tuberculosis .
Comparison with Similar Compounds
6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Properties
CAS No. |
64730-37-6 |
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Molecular Formula |
C14H8ClN3S |
Molecular Weight |
285.8 g/mol |
IUPAC Name |
6-chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8ClN3S/c15-11-3-6-14-17-13(8-18(14)7-11)10-1-4-12(5-2-10)16-9-19/h1-8H |
InChI Key |
ORLTXDCJHQGIKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)N=C=S |
Origin of Product |
United States |
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